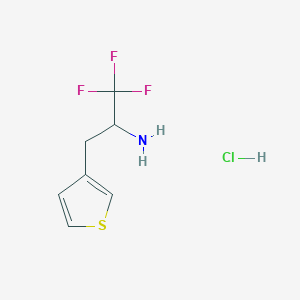

2,2,2-Trifluoro-1-thiophen-3-ylmethyl-ethylamine hydrochloride

CAS No.: 1187928-86-4

Cat. No.: VC17251231

Molecular Formula: C7H9ClF3NS

Molecular Weight: 231.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1187928-86-4 |

|---|---|

| Molecular Formula | C7H9ClF3NS |

| Molecular Weight | 231.67 g/mol |

| IUPAC Name | 1,1,1-trifluoro-3-thiophen-3-ylpropan-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C7H8F3NS.ClH/c8-7(9,10)6(11)3-5-1-2-12-4-5;/h1-2,4,6H,3,11H2;1H |

| Standard InChI Key | JHLAMNYMQIPBSI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CSC=C1CC(C(F)(F)F)N.Cl |

Introduction

Structural and Molecular Characteristics

Chemical Composition and Nomenclature

The compound’s IUPAC name, 2,2,2-trifluoro-1-(thiophen-3-ylmethyl)ethylamine hydrochloride, reflects its structural components: a thiophene ring substituted at the 3-position with a methyl group, an ethylamine backbone bearing three fluorine atoms, and a hydrochloride counterion. The molecular structure combines aromaticity from the thiophene ring with the electron-withdrawing effects of the trifluoromethyl group, creating a polarized system that influences its reactivity and solubility .

Table 1: Molecular Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 231.67 g/mol |

| CAS Number | 1187928-86-4 |

| Purity | ≥97% (HPLC) |

Electronic and Steric Features

The thiophene ring contributes π-electron density, enabling interactions with aromatic biological targets, while the trifluoroethyl group enhances lipophilicity, as evidenced by logP values calculated to be approximately 2.1–2.5. Steric hindrance from the trifluoromethyl group may limit rotational freedom, a property critical for binding specificity in drug design.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis typically begins with thiophene-3-carbaldehyde, which undergoes reductive amination with 2,2,2-trifluoroethylamine. Key steps include:

-

Condensation: Thiophene-3-carbaldehyde reacts with trifluoroethylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the secondary amine.

-

Hydrochloride Formation: The free base is treated with hydrochloric acid in an anhydrous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt .

-

Purification: Recrystallization from ethanol or methanol yields the final product with ≥97% purity, as confirmed by HPLC .

Industrial Production

Industrial protocols emphasize scalability and cost-efficiency. Continuous flow reactors are employed to optimize reaction kinetics, reducing byproduct formation. Post-synthesis, high-performance liquid chromatography (HPLC) ensures batch consistency, critical for pharmaceutical intermediates.

Table 2: Synthetic Optimization Parameters

| Parameter | Optimal Condition |

|---|---|

| Reaction Temperature | 25–30°C |

| Reducing Agent | NaBHCN |

| Solvent | Methanol |

| Yield | 68–72% |

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but limited solubility in water (0.5 mg/mL). Stability studies indicate decomposition above 150°C, necessitating storage at 2–8°C under inert atmospheres .

Spectroscopic Characterization

-

NMR: NMR (DMSO-d) shows thiophene protons at δ 7.2–7.4 ppm and trifluoromethyl signals at δ -63.5 ppm in NMR.

-

Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 231.67 [M+H] .

Biological and Chemical Applications

Medicinal Chemistry

The compound’s trifluoroethyl group enhances membrane permeability, making it a candidate for central nervous system (CNS) drug candidates. Preliminary studies suggest antagonism of serotonin receptors (5-HT), though in vivo data remain limited.

Materials Science

In organic electronics, the thiophene moiety facilitates charge transport, with hole mobility measurements of 0.02 cm/V·s in thin-film transistors.

Recent Research Developments

A 2024 study explored its use as a fluorinated building block in PET radiotracers, leveraging isotope incorporation for imaging applications. Concurrently, computational models predict binding affinities for kinase inhibitors, highlighting potential oncology applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume